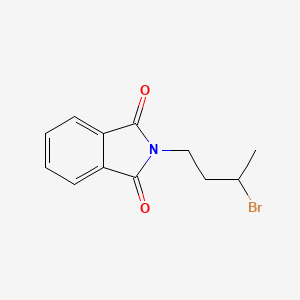

2-(3-Bromobutyl)isoindoline-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

130400-64-5 |

|---|---|

Molecular Formula |

C12H12BrNO2 |

Molecular Weight |

282.13 g/mol |

IUPAC Name |

2-(3-bromobutyl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H12BrNO2/c1-8(13)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 |

InChI Key |

UAGMPSBTOFTTGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C(=O)C2=CC=CC=C2C1=O)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 2 3 Bromobutyl Isoindoline 1,3 Dione

Nucleophilic Substitution Reactions at the Bromoalkyl Chain

The secondary alkyl bromide functionality in 2-(3-Bromobutyl)isoindoline-1,3-dione is a prime target for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. The phthalimide (B116566) group, being relatively stable and non-reactive under many standard nucleophilic substitution conditions, allows for selective functionalization at the bromoalkyl chain.

Derivatization with Amines (e.g., secondary amines, heterocyclic amines)

The displacement of the bromide by nitrogen nucleophiles is a common and efficient method for introducing new amino functionalities. This reaction is analogous to the well-established Gabriel synthesis of primary amines, where an alkyl halide is treated with a phthalimide anion. byjus.com In the case of this compound, the phthalimide group is already incorporated, and the molecule acts as an alkylating agent for other amines.

Secondary amines and heterocyclic amines readily react with N-bromoalkyl phthalimides to yield the corresponding tertiary amines. For instance, reactions of analogous compounds like N-(2-bromoethyl)phthalimide with various arylpiperazines have been shown to proceed smoothly in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like acetonitrile (B52724) at elevated temperatures. semanticscholar.orgrsc.org This methodology provides a straightforward route to a diverse range of derivatives, where the properties of the final molecule can be tuned by the choice of the amine.

Table 1: Representative Nucleophilic Substitution with Amines This table is illustrative, based on the reactivity of analogous N-bromoalkyl phthalimides.

| Amine Nucleophile | Product Structure | Typical Conditions | Reference |

|---|---|---|---|

| Piperidine | 2-(3-(Piperidin-1-yl)butyl)isoindoline-1,3-dione | K₂CO₃, Acetonitrile, Reflux | semanticscholar.orgrsc.org |

| Morpholine | 2-(3-(Morpholin-4-yl)butyl)isoindoline-1,3-dione | K₂CO₃, Acetonitrile, Reflux | semanticscholar.orgrsc.org |

| N-Phenylpiperazine | 2-(3-(4-Phenylpiperazin-1-yl)butyl)isoindoline-1,3-dione | K₂CO₃, Acetonitrile, Reflux | semanticscholar.orgrsc.org |

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the bromide to form ether linkages. These reactions are typically carried out under basic conditions to generate the more potent nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol.

Sulfur-containing nucleophiles are particularly effective in SN2 reactions due to the high polarizability and nucleophilicity of sulfur. nih.gov Thiols (in the form of their conjugate bases, thiolates) and other sulfur nucleophiles react readily with alkyl halides. A common method for introducing a thiol group involves reaction with thiourea (B124793) to form a pseudothiourea intermediate, which is then hydrolyzed under basic conditions to yield the corresponding thiol. This two-step procedure is effective for the preparation of N-phthalimidoalkylthiols from N-(n-bromoalkyl)-phthalimides. sfu.ca

Table 2: Reactions with Oxygen and Sulfur Nucleophiles This table is illustrative, based on general principles of nucleophilic substitution.

| Nucleophile | Product Structure | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Sodium Methoxide | 2-(3-Methoxybutyl)isoindoline-1,3-dione | CH₃ONa, Methanol | byjus.com |

| Sodium Phenoxide | 2-(3-Phenoxybutyl)isoindoline-1,3-dione | C₆H₅ONa, DMF | byjus.com |

| Thiourea (followed by hydrolysis) | 2-(3-Mercaptobutyl)isoindoline-1,3-dione | 1. SC(NH₂)₂, Ethanol, Reflux 2. NaOH(aq) or Na₂S₂O₅(aq) | sfu.ca |

| Sodium Thiophenoxide | 2-(3-(Phenylthio)butyl)isoindoline-1,3-dione | C₆H₅SNa, Ethanol | nih.gov |

Formation of Azidoalkyl Phthalimides

The introduction of an azide (B81097) group is another important transformation, as azides are versatile functional groups that can be readily converted to amines via reduction or participate in cycloaddition reactions, such as the "click" reaction. The reaction of this compound with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF), leads to the formation of 2-(3-azidobutyl)isoindoline-1,3-dione. This is a classic SN2 displacement of bromide by the highly nucleophilic azide anion.

Carbon-Carbon Bond Forming Reactions Involving the Bromine Moiety

Beyond substitution with heteroatom nucleophiles, the bromine atom serves as a handle for the formation of new carbon-carbon bonds, significantly increasing the molecular complexity of the parent compound.

Organometallic Coupling Reactions (e.g., Grignard, Hiyama)

The use of this compound in standard Grignard reactions is problematic. Grignard reagents (and similarly reactive organolithium reagents) are highly basic and nucleophilic, and would likely add to one of the electrophilic carbonyl groups of the phthalimide moiety rather than undergo coupling at the bromoalkyl chain. researchgate.net To achieve coupling with organometallic reagents, less reactive variants such as organocuprates (Gilman reagents) are often required for reactions with alkyl halides.

A more suitable approach for C-C bond formation is through palladium-catalyzed cross-coupling reactions. The Hiyama coupling, for instance, involves the reaction of an organic halide with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) activator. google.com This reaction is known to be effective for coupling alkyl halides (Csp³-Br) with various organosilanes. sfu.ca The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. google.com The use of this compound as the organic halide component in a Hiyama coupling would allow for the introduction of aryl, vinyl, or other alkyl groups.

Table 3: Hiyama Cross-Coupling Reaction This table presents a hypothetical application of the Hiyama coupling.

| Organosilane Partner | Potential Product | Typical Catalyst/Activator | Reference |

|---|---|---|---|

| Phenyltrimethoxysilane | 2-(3-Phenylbutyl)isoindoline-1,3-dione | Pd(PPh₃)₄ / TBAF | google.comgoogle.com |

| Vinyltriethoxysilane | 2-(3-Vinylbutyl)isoindoline-1,3-dione | Pd(OAc)₂ / PPh₃ / TBAF | google.comgoogle.com |

Radical-Based Functionalization

The carbon-bromine bond can be cleaved homolytically to generate a carbon-centered radical, which can then participate in various functionalization reactions. A prominent example is Atom Transfer Radical Addition (ATRA), where an alkyl halide adds across a double bond. nih.gov This process can be initiated by heat, radical initiators, or, more commonly in modern synthesis, by photoredox catalysis under mild conditions. nih.gov

In a typical photoredox-catalyzed ATRA reaction, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer with the alkyl halide. This generates a carbon-centered radical that adds to an alkene. The resulting radical is then trapped by a halogen atom from a suitable source to complete the process. Utilizing this compound in such a reaction would allow for the formation of a new carbon-carbon bond and the installation of a new bromine atom at a different position, leading to more complex structures. Furthermore, N-(acyloxy)phthalimides, related structures, are known to be excellent precursors for alkyl radicals under visible light photocatalysis, highlighting the utility of the phthalimide scaffold in radical chemistry. rsc.orgnih.gov

Photochemical Transformations of the Phthalimide Chromophore

The phthalimide system is a well-investigated chromophore that exhibits a range of photochemical transformations upon absorption of UV light. irb.hr These reactions can be broadly categorized into hydrogen abstraction, cycloaddition, and single electron transfer processes. irb.hrresearchgate.net The N-alkyl substituent, in this case, the 3-bromobutyl group, plays a crucial role in directing the course of these intramolecular photoreactions. Phthalimides possess an absorption band around 290-300 nm, which corresponds to a π,π* transition, with a closely associated n,π* transition. irb.hr The reactivity often stems from the population of excited singlet and triplet states upon irradiation. irb.hr

Photoirradiation of N-alkylphthalimides can initiate characteristic hydrogen atom abstraction processes. nih.gov In an intramolecular context, this often manifests as a Norrish Type II-like reaction, where the excited carbonyl group of the phthalimide abstracts a hydrogen atom from the alkyl chain, typically from the γ-position. nih.gov This process leads to the formation of a 1,4-biradical intermediate, which can subsequently cyclize to form heterocyclic products like cyclic amides. nih.gov For this compound, the butyl chain provides accessible hydrogen atoms for such intramolecular abstraction.

In the presence of external hydrogen-donating solvents or substrates, intermolecular H-abstraction can also occur, leading to photoreduction products. The efficiency and pathway of these H-abstraction reactions are influenced by the substitution pattern on the alkyl chain and the reaction conditions. documentsdelivered.com

The excited phthalimide chromophore can participate in cycloaddition reactions with various unsaturated compounds, particularly olefins. irb.hracs.org When an N-alkylphthalimide is irradiated in the presence of an alkene, a [π2 + σ2] cycloaddition can occur between one of the C-N bonds of the imide and the C=C double bond of the olefin. irb.hr This reaction often results in the formation of benzazepinedione derivatives. irb.hr

The reaction pathway, whether it proceeds via cycloaddition or a single electron transfer mechanism, is dependent on the electronic properties of the alkene. irb.hr Alkenes with electron-donating substituents tend to favor single electron transfer, whereas less electron-rich olefins are more likely to undergo cycloaddition. irb.hr For this compound, these reactions would be intermolecular, requiring the presence of a suitable alkene partner in the reaction mixture.

The phthalimide group, in both its excited singlet and triplet states, is a potent electron acceptor. irb.hr The reduction potentials for its excited states are high enough (¹E* ≈ 2.3 V; ³E* ≈ 1.6 V) to facilitate single electron transfer (SET) from a wide range of electron donors. irb.hrnih.gov This photoinduced electron transfer (PET) generates a phthalimide radical anion and a donor radical cation, which are highly reactive intermediates. nih.govdiva-portal.org

These radical ions can undergo various secondary reactions, including proton transfer, fragmentation, and bond formation, leading to a diverse array of products. nih.govjcu.edu.au The feasibility of a PET process can be predicted using the Rehm-Weller equation, which considers the oxidation potential of the donor, the reduction potential of the excited acceptor, and the excited state energy. irb.hr In the context of this compound, intramolecular SET could potentially occur if a suitable electron-donating moiety were present elsewhere in the molecule, while intermolecular SET can happen in the presence of an external electron donor. nih.gov

Ring-Opening and Deprotection Reactions of the Isoindoline-1,3-dione System

The use of the phthalimide group as a protecting strategy for primary amines is a classic method in organic synthesis, known as the Gabriel synthesis. chemicalbook.com The final and crucial step of this synthesis is the deprotection or cleavage of the phthalimide to release the desired primary amine. Several methods have been developed for this transformation.

The most traditional and widely used method for the deprotection of phthalimides is hydrazinolysis, often referred to as the Ing-Manske procedure. This reaction involves heating the N-alkylphthalimide with hydrazine (B178648) (NH₂NH₂) in a solvent such as ethanol. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, cyclic phthalhydrazide (B32825) byproduct and liberates the primary amine, typically as a salt which can be neutralized upon workup. While effective, this method can sometimes be harsh and the separation of the desired amine from the phthalhydrazide byproduct can be challenging. researchgate.net

Given the limitations of hydrazinolysis, several alternative and milder deprotection methods have been developed. mdma.ch

One notable alternative is a two-stage, one-flask procedure using sodium borohydride (B1222165) (NaBH₄). mdma.chorganic-chemistry.org In this method, the phthalimide is first reduced with NaBH₄ in a solvent system like 2-propanol/water. This opens the phthalimide ring to form an intermediate o-hydroxymethyl benzamide. Subsequent treatment with acid, such as acetic acid, induces lactonization to form phthalide, releasing the free primary amine. organic-chemistry.org This method is particularly advantageous as it proceeds under near-neutral conditions, making it suitable for sensitive substrates, including α-amino acids where it prevents racemization. mdma.chorganic-chemistry.org

Other reagents have also been employed for phthalimide cleavage. Aqueous solutions of primary amines, such as methylamine (B109427) or ethylenediamine, can effectively remove the phthalimide group. researchgate.netacs.org Ethylene (B1197577) diamine, in particular, is considered a safer and less harsh alternative to hydrazine and is effective even at room temperature, making it suitable for solid-phase peptide synthesis. acs.org Sodium sulfide (B99878) has also been reported as a reagent for this transformation. researchgate.net

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Hydrazinolysis (Ing-Manske) | Hydrazine (NH₂NH₂) | Reflux in Ethanol | Well-established, effective | Harsh conditions, byproduct removal can be difficult | researchgate.net |

| Reductive Cleavage | 1. Sodium Borohydride (NaBH₄) 2. Acetic Acid | 1. 2-Propanol/H₂O, rt 2. Heat (e.g., 80°C) | Very mild, near-neutral, avoids racemization, easy workup | Two-step procedure | mdma.chorganic-chemistry.org |

| Aminolysis | Ethylene diamine | Isopropanol, room temp. to reflux | Milder and safer than hydrazine, effective on solid phase | Requires excess amine | acs.org |

| Sulfide Cleavage | Sodium Sulfide (Na₂S) | Aqueous THF or Acetone | Alternative to amine-based reagents | Potential for side reactions with other functional groups | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 3 Bromobutyl Isoindoline 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(3-Bromobutyl)isoindoline-1,3-dione, a combination of one-dimensional and two-dimensional NMR techniques would provide a comprehensive understanding of its proton and carbon framework.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the 3-bromobutyl side chain. The aromatic region would likely show a complex multiplet system due to the coupling of the four protons on the benzene (B151609) ring. These protons, often designated as AA'BB' systems in symmetrically substituted phthalimides, would appear in the downfield region, typically between 7.7 and 7.9 ppm.

The aliphatic protons of the butyl chain would be more upfield. The proton on the carbon bearing the bromine atom (CH-Br) is expected to be the most deshielded of the aliphatic protons, appearing as a multiplet around 4.1-4.3 ppm. The adjacent methylene (B1212753) protons (-CH2-) would likely appear as a complex multiplet around 2.0-2.3 ppm. The terminal methyl group (-CH3) would be the most shielded, appearing as a doublet around 1.7-1.9 ppm, coupled to the CH-Br proton. The methylene group attached to the nitrogen of the phthalimide (-N-CH2-) would likely be found around 3.8-4.0 ppm as a triplet.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.70-7.90 | m | 4H | Ar-H |

| 4.10-4.30 | m | 1H | CH-Br |

| 3.80-4.00 | t | 2H | N-CH₂ |

| 2.00-2.30 | m | 2H | CH₂ |

| 1.70-1.90 | d | 3H | CH₃ |

Note: Predicted values in CDCl₃. m = multiplet, t = triplet, d = doublet.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The two carbonyl carbons of the phthalimide group are expected to be the most downfield signals, appearing around 168 ppm. The aromatic carbons would generate signals between 123 and 134 ppm. Due to symmetry, two signals would be expected for the four aromatic CH carbons, and one signal for the two quaternary carbons of the phthalimide ring.

In the aliphatic region, the carbon attached to the nitrogen (N-CH₂) would be expected around 38-40 ppm. The carbon bearing the bromine atom (CH-Br) would appear around 50-55 ppm. The methylene carbon (-CH₂) would be expected in the range of 30-35 ppm, and the methyl carbon (-CH₃) would be the most upfield signal, around 20-25 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 168.0 | C=O |

| 134.0 | Ar-C |

| 132.0 | Ar-C (quaternary) |

| 123.0 | Ar-C |

| 52.0 | CH-Br |

| 39.0 | N-CH₂ |

| 32.0 | CH₂ |

| 22.0 | CH₃ |

Note: Predicted values in CDCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For the 3-bromobutyl chain, correlations would be expected between the N-CH₂ protons and the adjacent CH₂ protons. Further correlations would be seen between this CH₂ group and the CH-Br proton, and finally between the CH-Br proton and the terminal CH₃ protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would show through-space correlations between protons. This could be useful in confirming the spatial proximity of the N-CH₂ protons of the butyl chain to the aromatic protons of the phthalimide ring.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by the characteristic absorption bands of the phthalimide group. The most prominent features would be the strong, sharp peaks corresponding to the carbonyl (C=O) stretching vibrations. Due to asymmetric and symmetric stretching modes of the imide group, two distinct bands are expected, typically around 1770 cm⁻¹ and 1715 cm⁻¹.

The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the butyl chain would be observed just below 3000 cm⁻¹. The C-N stretching vibration of the imide would likely be found in the 1300-1400 cm⁻¹ region. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1770 | Strong | Asymmetric C=O Stretch (Imide) |

| ~1715 | Strong | Symmetric C=O Stretch (Imide) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1380 | Medium | C-N Stretch |

| ~720 | Strong | Aromatic C-H Bend |

| ~550 | Medium | C-Br Stretch |

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The nominal molecular weight of this compound is 281 g/mol for the ⁷⁹Br isotope and 283 g/mol for the ⁸¹Br isotope. Therefore, the mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of roughly equal intensity separated by two mass units.

The fragmentation of N-alkylphthalimides is well-documented. A primary fragmentation pathway would likely involve the cleavage of the butyl chain. The base peak is often the phthalimide radical cation at m/z 147 or a related fragment at m/z 160, resulting from cleavage at the N-CH₂ bond with a hydrogen transfer. Another significant fragmentation would be the loss of the bromine atom, leading to a fragment at m/z 202. Further fragmentation of the butyl chain would also be expected.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment |

| 281/283 | [M]⁺ (Molecular ion) |

| 202 | [M - Br]⁺ |

| 160 | [Phthalimide-CH₂]⁺ |

| 147 | [Phthalimide]⁺ |

| 130 | [C₈H₄O₂]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar molecules like this compound and its derivatives. In ESI-MS, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. The presence of bromine's characteristic isotopic pattern, with two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, results in two prominent peaks separated by 2 Da for any bromine-containing fragment.

For the related compound, 2-(4-bromobutyl)isoindoline-1,3-dione, the molecular weight is 282.13 g/mol . nist.gov In an ESI-MS spectrum, one would expect to observe isotopic peaks for the protonated molecule [M+H]⁺ at m/z 282 and 284. The fragmentation of these ions can provide further structural information. For instance, the cleavage of the butyl chain can lead to the formation of the phthalimide fragment. Studies on similar isoindoline-1,3-dione derivatives have utilized ESI-MS to confirm the structures of newly synthesized compounds by analyzing the fragmentation patterns of the pseudomolecular ions. mdpi.comnih.gov

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

| [M+H]⁺ | 282.0 | 284.0 |

| [M+Na]⁺ | 304.0 | 306.0 |

Note: This is a predictive table based on the structure of this compound and typical adduct formation in ESI-MS.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds like this compound.

For example, the exact mass of the protonated molecular ion of a derivative, 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, was determined by HR-ESI-MS to be m/z 196.0994 [M+H]⁺, which was in close agreement with the calculated mass of 196.0968 [M+H]⁺. acgpubs.org This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₂H₁₂BrNO₂), the calculated exact mass of the [M+H]⁺ ion would be used to confirm its elemental composition with a high degree of confidence.

Table 2: Calculated Exact Masses for Isotopologues of [M+H]⁺ of this compound

| Ion | Elemental Formula | Calculated Exact Mass |

| [M(⁷⁹Br)+H]⁺ | C₁₂H₁₃⁷⁹BrNO₂⁺ | 282.0124 |

| [M(⁸¹Br)+H]⁺ | C₁₂H₁₃⁸¹BrNO₂⁺ | 284.0104 |

Note: These are calculated values.

X-ray Crystallography for Solid-State Structural Determination

In the crystal structure of 2-(3-bromopropyl)isoindoline-1,3-dione, the phthalimide group is nearly planar. nih.govresearchgate.net The bond lengths of the carbonyl groups are typical for C=O double bonds. nih.govresearchgate.net The crystal packing is influenced by van der Waals forces. nih.govresearchgate.net Similarly, the structure of 2-(2-bromoethyl)isoindoline-1,3-dione reveals a largely planar phthalimide ring system. nih.govresearchgate.net Its crystal structure is stabilized by intermolecular interactions, including C-H···O hydrogen bonds and π–π stacking interactions. nih.govresearchgate.net These findings suggest that this compound would likely exhibit a similar planar phthalimide core with the bromobutyl chain adopting a specific conformation in the solid state, influenced by intermolecular forces.

Table 3: Selected Crystallographic Data for 2-(3-Bromopropyl)isoindoline-1,3-dione

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₀BrNO₂ | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁ | nih.govresearchgate.net |

| a (Å) | 4.8413 (7) | nih.govresearchgate.net |

| b (Å) | 7.3401 (11) | nih.govresearchgate.net |

| c (Å) | 15.095 (2) | nih.govresearchgate.net |

| β (°) | 91.729 (3) | nih.govresearchgate.net |

| V (ų) | 536.18 (14) | nih.govresearchgate.net |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purification and purity assessment of organic compounds like this compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. For isoindoline-1,3-dione derivatives, TLC is routinely used to follow the course of their synthesis. nih.gov The choice of the mobile phase is critical for achieving good separation. A common mobile phase for related compounds is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. researchgate.net The spots on the TLC plate are typically visualized under UV light. The retention factor (Rf) value is a key parameter obtained from TLC. For instance, a pure compound might show a single spot with a specific Rf value in a given solvent system. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a more powerful chromatographic technique that provides quantitative information about the purity of a sample. While specific HPLC methods for this compound are not detailed in the available literature, reversed-phase HPLC is a common method for the analysis of such moderately polar organic compounds. In this technique, a non-polar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A pure sample of this compound would ideally show a single sharp peak in the HPLC chromatogram. The retention time of this peak would be characteristic of the compound under the specific HPLC conditions used.

Applications of 2 3 Bromobutyl Isoindoline 1,3 Dione in Chemical Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The utility of 2-(3-Bromobutyl)isoindoline-1,3-dione as a precursor in the synthesis of complex organic molecules is an area of significant potential, though specific examples in the literature are scarce. The presence of the electrophilic carbon atom attached to the bromine makes it a versatile reagent for forming new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Nitrogen-Containing Heterocycles

Construction of Macrocyclic Scaffolds (e.g., Calixarenes)

The construction of macrocyclic scaffolds often relies on the use of bifunctional building blocks that can undergo cyclization reactions. While there is no specific literature detailing the use of this compound in the synthesis of calixarenes, its structure suggests potential applicability. The bromobutyl group could be used to link to a larger molecular framework, and subsequent reactions could lead to the formation of a macrocyclic structure.

Precursors for Peptidomimetics and Cyclic Peptides

The synthesis of peptidomimetics and cyclic peptides is a burgeoning field in medicinal chemistry, aimed at creating molecules with improved stability and biological activity compared to their natural peptide counterparts. pharmaexcipients.commdpi.com Phthalimide (B116566) derivatives are sometimes employed in the synthesis of amino acids or as protecting groups. Although direct application of this compound as a precursor for peptidomimetics or for the cyclization of peptides is not documented, related phthaloylglycyl groups have been used as electron acceptors in the synthesis of cyclic peptide analogs through photoinduced electron-transfer cyclization reactions. nih.gov This suggests a potential, albeit unexplored, role for similar phthalimide derivatives in this area.

Development of Functional Hybrid Materials

The isoindoline-1,3-dione core is known for its electron-accepting properties, making its derivatives interesting candidates for the development of functional organic materials. acgpubs.org

Integration into Optoelectronic Systems (e.g., Donor-Acceptor Architectures)

Organic compounds with electron-donating and electron-accepting moieties are crucial for the development of materials for optoelectronic applications. Isoindole derivatives, due to the presence of delocalized π-electrons, are considered for such applications. acgpubs.org While there are no specific studies on the integration of this compound into optoelectronic systems, the general class of isoindoline-1,3-diones has been investigated for their optical properties. acgpubs.org The bromoalkyl chain could serve as a linker to attach the isoindoline-1,3-dione unit to other components in a donor-acceptor architecture.

Synthesis of Fluorescent Molecular Probes

The development of fluorescent molecular probes is a vital area of research for applications in biological imaging and sensing. While the intrinsic fluorescence of the isoindoline-1,3-dione moiety is not particularly strong, it can be incorporated into larger conjugated systems to modulate their photophysical properties. There is no specific research available on the use of this compound for the synthesis of fluorescent molecular probes.

Intermediate in Multi-Step Synthetic Strategies for Diversified Chemical Libraries

This compound is a valuable bifunctional building block in the construction of diverse chemical libraries. Its utility stems from the presence of two key reactive sites: the phthalimide group and the secondary bromoalkyl chain. The phthalimide serves as a protected form of a primary amine, which can be unveiled under specific conditions, while the bromine atom acts as a leaving group, susceptible to nucleophilic substitution. This dual reactivity allows for sequential and controlled modifications, making it an ideal scaffold for generating a wide array of molecular structures.

The strategic application of this compound in multi-step syntheses enables the introduction of various functional groups and molecular skeletons. The carbon-bromine bond is typically the first site of reaction, allowing for the attachment of a diverse range of nucleophiles. This initial diversification step is crucial for expanding the chemical space of the resulting library. Following this, the phthalimide group can be deprotected to reveal a primary amine, which can then undergo further reactions such as acylation, alkylation, or condensation with electrophiles. This stepwise approach provides a reliable method for systematically building molecular complexity.

A common strategy involves the initial displacement of the bromide with nucleophiles such as amines, thiols, or alkoxides. This reaction creates a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively. The resulting intermediates, now bearing a new functional group, can be further elaborated. For instance, reaction with various primary or secondary amines introduces a diamine-like scaffold, a common motif in biologically active compounds.

The subsequent deprotection of the phthalimide group, often achieved through hydrazinolysis (the Ing-Manske procedure), liberates the primary amine. This newly exposed functional group is then available for a second round of diversification reactions. For example, it can be acylated with a library of carboxylic acids or sulfonylated with various sulfonyl chlorides to produce a diverse set of amides and sulfonamides. This two-stage diversification strategy, pivoting on the distinct reactivity of the bromo and phthalimide moieties, is a powerful tool for generating libraries of compounds for high-throughput screening in drug discovery and materials science.

The following table summarizes representative synthetic transformations where this compound serves as a key intermediate.

| Reactant 1 | Reactant 2 (Nucleophile) | Reaction Conditions | Intermediate Product | Subsequent Reaction | Final Product Class |

| This compound | Primary/Secondary Amine | Base, Solvent (e.g., DMF, CH₃CN) | 2-(3-(Dialkylamino)butyl)isoindoline-1,3-dione | Hydrazinolysis, followed by Acylation | N-acylated 1,3-diaminobutane derivatives |

| This compound | Thiol | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 2-(3-(Alkylthio)butyl)isoindoline-1,3-dione | Hydrazinolysis, followed by Sulfonylation | N-sulfonylated 3-(alkylthio)butan-1-amine derivatives |

| This compound | Phenoxide | Base, Solvent (e.g., DMSO) | 2-(3-Phenoxybutyl)isoindoline-1,3-dione | Hydrazinolysis | 3-Phenoxybutan-1-amine derivatives |

| This compound | Azide (B81097) | NaN₃, Solvent (e.g., DMF) | 2-(3-Azidobutyl)isoindoline-1,3-dione | Reduction of Azide, followed by Amidation | N-acylated butane-1,3-diamine derivatives |

Detailed research findings have demonstrated the robustness of these synthetic routes. For instance, the nucleophilic substitution reaction often proceeds with high yields, and the subsequent deprotection and derivatization steps are generally efficient. This reliability is critical for the parallel synthesis approaches used in generating chemical libraries. The structural diversity achieved through this strategy allows for the exploration of a broad range of chemical and biological properties, facilitating the discovery of new lead compounds in medicinal chemistry and novel materials with desired characteristics.

Future Research Directions and Emerging Trends

Design and Synthesis of Novel N-Alkylphthalimide Conjugates

The phthalimide (B116566) moiety is a privileged structure in medicinal chemistry, known to enhance the ability of compounds to cross biological membranes. mdpi.com The presence of the reactive bromine atom on the butyl chain of 2-(3-bromobutyl)isoindoline-1,3-dione makes it an ideal precursor for synthesizing a wide array of N-alkylphthalimide conjugates. Future research will likely focus on designing and synthesizing conjugates where the phthalimide acts as a pharmacophore or a carrier for other bioactive molecules.

Key areas of exploration include:

Hybrid Molecules: Synthesizing hybrid compounds by linking the this compound scaffold to other heterocyclic systems like quinoline, oxadiazole, or piperazine. mdpi.commdpi.com Such hybrids have shown promise as potent inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases. mdpi.commdpi.com

Linker Modification: The length and nature of the alkyl chain are crucial for biological activity. Studies on derivatives with varying alkyl chain lengths (from three to eight methylene (B1212753) groups) have shown that this parameter significantly influences inhibitory activity against enzymes like AChE and butyrylcholinesterase (BuChE). mdpi.com Future work could involve creating conjugates with linkers that possess different degrees of flexibility, hydrophilicity, or steric bulk to optimize interactions with biological targets.

Therapeutic Targeting: Designing conjugates that target specific diseases. Phthalimide derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.govnih.gov By conjugating the core molecule with specific pharmacophores, researchers can aim to develop novel drug candidates for conditions like Alzheimer's disease, cancer, or microbial infections. nih.govresearchgate.net

Interactive Table: Examples of N-Alkylphthalimide Conjugate Classes and Their Potential Therapeutic Applications.

| Conjugate Class | Attached Moiety Example | Potential Therapeutic Target/Application |

|---|---|---|

| Enzyme Inhibitors | Arylpiperazine | Acetylcholinesterase (AChE) / Alzheimer's Disease mdpi.com |

| Antimicrobial Agents | Pyrazole | Bacterial DNA Gyrase / Antibacterial nih.gov |

| Anticancer Agents | Quinoline-Oxadiazole | VEGFR-2 / Anti-angiogenesis mdpi.comnih.gov |

| Anti-inflammatory | Thiophene | Cyclooxygenase (COX-2) / Anti-inflammatory mdpi.com |

Exploration of Alternative Functionalizations of the Bromobutyl Moiety

The bromobutyl group is a versatile functional handle that can undergo a variety of chemical transformations, primarily through nucleophilic substitution reactions where the bromine atom acts as a leaving group. This allows for the introduction of a wide range of functional groups, fundamentally altering the compound's chemical and physical properties.

Future research directions in this area include:

Nucleophilic Substitution Reactions: Expanding the library of derivatives by reacting this compound with various nucleophiles. This can include nitrogen-based nucleophiles (amines, azides), oxygen-based nucleophiles (alcohols, phenols), and sulfur-based nucleophiles (thiols). Such reactions can lead to the formation of new amines, ethers, and thioethers, each with potentially unique biological activities.

Organometallic Coupling: Utilizing the bromo-functional group in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. This would allow for the attachment of aryl, alkynyl, or vinyl groups, significantly increasing the structural complexity and diversity of the resulting molecules.

Formation of Ionic Moieties: Reacting the bromobutyl group with tertiary amines or phosphines to create quaternary ammonium (B1175870) or phosphonium (B103445) salts. researchgate.net The introduction of these ionic groups can drastically change the solubility and pharmacokinetic profile of the parent molecule and can be used to form ionic liquids or materials with self-healing properties. researchgate.net

Advanced Computational Modeling for Rational Design of Derivatives

To streamline the discovery process and reduce the reliance on costly and time-consuming trial-and-error synthesis, advanced computational modeling has become an indispensable tool. For derivatives of this compound, computational methods can provide deep insights into structure-activity relationships (SAR) and guide the rational design of more potent and selective molecules.

Emerging trends in this field involve:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand (the phthalimide derivative) within the active site of a target protein (e.g., an enzyme). mdpi.commdpi.comnih.gov By performing docking studies, researchers can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for biological activity. nih.gov This information is then used to design new derivatives with improved binding characteristics.

Density Functional Theory (DFT): DFT studies can be employed to investigate the electronic properties, molecular structure, and reactivity of the synthesized compounds. researchgate.netresearchgate.net These quantum-mechanical-based calculations help in understanding the molecule's stability, electronic distribution (HOMO-LUMO energy gap), and vibrational frequencies, which can be correlated with experimental data. researchgate.netresearchgate.net

Pharmacokinetic (ADME-Tox) Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new chemical entities. mdpi.com By evaluating parameters like intestinal absorption, blood-brain barrier permeability, and potential toxicity risks early in the design phase, researchers can prioritize compounds that are more likely to become successful drug candidates. mdpi.com

Development of Sustainable and Economical Synthesis Protocols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies in the chemical and pharmaceutical industries. Future research will emphasize the creation of more sustainable, efficient, and cost-effective protocols for the synthesis of this compound and its derivatives.

Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.net Protocols utilizing microwave assistance for the synthesis of N-alkyl phthalimides have already shown significant advantages. researchgate.net

Solvent-Free Reactions: Performing reactions under solventless conditions is a core principle of green chemistry, as it eliminates solvent waste and simplifies product purification. researchgate.net The reaction of phthalic anhydride (B1165640) with amines to form phthalimides can be conducted efficiently without a solvent. researchgate.net

Use of Greener Reagents and Catalysts: Research into replacing hazardous reagents and solvents with more environmentally friendly alternatives is ongoing. This includes the use of ionic liquids as recyclable reaction media or employing enzymes for specific transformations, which can offer high selectivity under mild conditions. researchgate.netmdpi.com For instance, enzymatic deamination has been used in the synthesis of related complex molecules. mdpi.com

Interactive Table: Comparison of Conventional vs. Sustainable Synthesis Approaches.

| Synthesis Step | Conventional Method | Sustainable/Emerging Method | Advantage of Sustainable Method |

|---|---|---|---|

| Heating | Oil bath reflux (hours) | Microwave irradiation (minutes) researchgate.net | Drastically reduced reaction time, energy efficiency |

| Solvent | Benzene (B151609), DMF | Ionic Liquids or Solvent-free researchgate.netresearchgate.net | Reduced volatile organic compounds (VOCs), easier recycling |

| Purification | Column chromatography | Recrystallization from green solvents | Reduced solvent waste, lower cost |

| Catalysis | Strong acids/bases | Enzymatic catalysis mdpi.com | High selectivity, mild conditions, biodegradable |

Q & A

Q. What are the key structural features of 2-(3-Bromobutyl)isoindoline-1,3-dione, and how are they characterized experimentally?

The compound features an isoindoline-1,3-dione core substituted with a 3-bromobutyl chain. Structural characterization typically employs:

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Br: ~1.93 Å) and angles, confirming stereochemistry and packing behavior .

- NMR spectroscopy : H and C NMR identify protons and carbons adjacent to the bromine atom, with deshielding effects observed for the butyl chain (e.g., ~3.4 ppm for CH-Br) .

- Mass spectrometry : Molecular ion peaks at m/z 282.133 (M) align with the molecular formula CHBrNO .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves:

N-Alkylation : Reacting isoindoline-1,3-dione with 1,3-dibromobutane in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., CsCO) at 110°C for 18 hours .

Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product, with yields typically ~60–75% .

Key variables : Solvent polarity and reaction time critically influence regioselectivity and byproduct formation .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Solubility : Test in DMSO, DMF, or THF via gravimetric analysis or HPLC. Evidence shows moderate solubility in DMSO (~20 mg/mL) .

- Stability : Monitor degradation using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to detect debromination or hydrolysis products .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

The 3° bromine in the butyl chain exhibits moderate electrophilicity, enabling:

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

- Precursor purity : Impurities in 1,3-dibromobutane reduce alkylation efficiency; GC-MS validation is recommended .

- Catalyst selection : Transition-metal catalysts (e.g., Pd(OAc)) improve coupling reactions with aryl boronic acids but may introduce side reactions .

Mitigation : Replicate conditions from peer-reviewed syntheses (e.g., Acta Crystallographica protocols) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) via the isoindoline core’s π-π stacking and bromine’s hydrophobic interactions .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories, validating with in vitro IC assays .

Q. What experimental designs are optimal for evaluating its potential as an antimicrobial agent?

Q. How does crystal packing affect its physicochemical properties?

X-ray data (monoclinic, space group P2) reveal:

Q. What analytical techniques quantify trace impurities in synthesized batches?

Q. How can researchers address discrepancies in reported melting points?

Variations (e.g., 78–142°C) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.